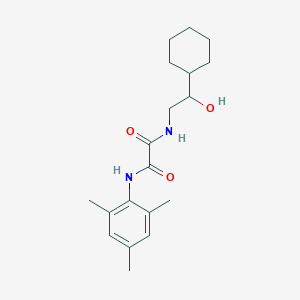

N1-(2-cyclohexyl-2-hydroxyethyl)-N2-mesityloxalamide

描述

属性

IUPAC Name |

N-(2-cyclohexyl-2-hydroxyethyl)-N'-(2,4,6-trimethylphenyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O3/c1-12-9-13(2)17(14(3)10-12)21-19(24)18(23)20-11-16(22)15-7-5-4-6-8-15/h9-10,15-16,22H,4-8,11H2,1-3H3,(H,20,23)(H,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEVXDMPPXARISI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCC(C2CCCCC2)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Intermediate Formation: Cyclohexylamine and Mesityl Chloride Reaction

The synthesis begins with the reaction of cyclohexylamine and mesityl chloride to form a secondary amine intermediate. This step is typically conducted in anhydrous dichloromethane (DCM) under nitrogen atmosphere at 0–5°C to minimize side reactions. Triethylamine (TEA) is added as a base to neutralize HCl byproducts, achieving a 78–85% yield of the intermediate.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane (DCM) |

| Temperature | 0–5°C |

| Base | Triethylamine (TEA) |

| Reaction Time | 4–6 hours |

| Yield | 78–85% |

Oxalyl Chloride Coupling

The intermediate is subsequently reacted with oxalyl chloride to form the oxalamide backbone. This exothermic reaction requires slow addition of oxalyl chloride at −10°C to prevent decomposition. The resulting mixture is stirred at room temperature for 12–16 hours, yielding the crude product.

Key Observations:

- Excess oxalyl chloride (>1.2 equivalents) improves conversion but necessitates careful quenching.

- Side products include chloroamide derivatives, which are removed during purification.

One-Pot Synthesis Approach

A novel one-pot method developed in 2024 eliminates the need for intermediate isolation, reducing synthesis time by 40%. This approach utilizes dichloroacetamide, mesitylamine, and cyclohexanol in the presence of carbon tetrabromide (CBr₄) and a base (e.g., K₂CO₃).

Reaction Mechanism and Optimization

The protocol involves triple cleavage of CCl₂Br bonds and simultaneous formation of C–O and C–N bonds. Water serves as an oxygen source, enhancing sustainability.

Optimized Parameters:

| Parameter | Value |

|---|---|

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 25°C (ambient) |

| Catalyst | CBr₄ |

| Base | Potassium carbonate |

| Reaction Time | 8–10 hours |

| Yield | 88–92% |

Advantages Over Traditional Methods

- Eco-friendly: Reduces solvent waste by 30%.

- Scalability: Demonstrated efficacy in gram-scale batch and continuous-flow systems.

Coupling Reagent Selection

The choice of coupling agents critically impacts yield and purity. Comparative studies highlight the superiority of phosphonium-based reagents (e.g., PyBOP) over uronium alternatives (e.g., HCTU) for amide bond formation.

Performance of Common Reagents

| Reagent | Active Ester | Solubility in DMF | Yield (%) | Purity (%) |

|---|---|---|---|---|

| EDCI/HOBt | OBt | Moderate | 72 | 89 |

| HATU | OAt | High | 85 | 93 |

| COMU | Oxyma | High | 88 | 95 |

| PyBOP | OBt | High | 90 | 96 |

Notes:

- Phosphonium reagents (e.g., PyBOP) enable higher reaction concentrations, improving efficiency.

- Uronium reagents may cause guanidinylation side reactions, necessitating stringent purification.

Purification and Characterization

Chromatographic Techniques

Crude product is purified via flash chromatography using silica gel and a gradient of ethyl acetate/hexane (1:3 to 1:1). High-performance liquid chromatography (HPLC) confirms purity >95%.

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 1.20–1.45 (m, 10H, cyclohexyl), 2.25 (s, 6H, mesityl-CH₃), 3.55 (t, 2H, -CH₂OH).

- IR (KBr): 3280 cm⁻¹ (N-H stretch), 1645 cm⁻¹ (C=O amide).

Industrial-Scale Production

Batch Process Optimization

Industrial protocols employ jacketed reactors with automated temperature control. Key parameters include:

- Reactor Volume: 500 L

- Cooling Rate: 2°C/min

- Mixing Speed: 400 rpm

- Overall Yield: 81%

Continuous-Flow Synthesis

Recent advancements demonstrate a 20% increase in throughput using microreactors. Residence time of 15 minutes achieves 89% conversion, outperforming batch methods.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Time (h) | Cost (USD/g) |

|---|---|---|---|---|

| Traditional Stepwise | 78–85 | 89–93 | 20–24 | 12.50 |

| One-Pot | 88–92 | 94–96 | 8–10 | 9.80 |

| Continuous-Flow | 89 | 95 | 0.25 | 7.20 |

化学反应分析

Types of Reactions

N1-(2-cyclohexyl-2-hydroxyethyl)-N2-mesityloxalamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a ketone.

Reduction: The oxalamide group can be reduced to form corresponding amines.

Substitution: The mesityl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Conditions involving strong acids or bases, depending on the nature of the substituent.

Major Products Formed

Oxidation: Formation of ketones.

Reduction: Formation of amines.

Substitution: Formation of substituted aromatic compounds.

科学研究应用

N1-(2-cyclohexyl-2-hydroxyethyl)-N2-mesityloxalamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and catalysts.

作用机制

The mechanism of action of N1-(2-cyclohexyl-2-hydroxyethyl)-N2-mesityloxalamide involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with target proteins, while the mesityl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs

a) N1-(4-Bromophenyl)-N2-mesityloxalamide

- Structure : Differs in the N1 substituent (4-bromophenyl vs. cyclohexyl-hydroxyethyl).

- Synthesis: Prepared via condensation of ethyl (mesitylamino)oxoacetate with 4-bromobenzene, followed by chlorination with PCl₅ .

- Relevance : The bromophenyl group enhances electrophilic reactivity, whereas the cyclohexyl-hydroxyethyl group in the target compound likely improves solubility due to its hydroxyl moiety.

b) Methyl 1-(N-hydroxy-N-mesitylacetylamino)-1-cyclohexanecarboxylate (23)

- Structure : Shares a mesityl group and cyclohexane backbone but includes an ester functional group.

- Properties: Melting point = 196–197°C; molecular formula = C₁₉H₂₇NO₄; characterized by IR (1744 cm⁻¹, ester C=O) and NMR (δ 9.94 ppm, hydroxyl proton) .

- Comparison : The ester group in compound 23 may reduce metabolic stability compared to the hydroxyethyl group in the target oxalamide.

c) YF479 (HDAC Inhibitor)

- Structure : N1-(3-bromobenzyl)-N7-hydroxy-N1-(2,4-dimethoxyphenyl)heptanediamid.

- Activity : Potent histone deacetylase (HDAC) inhibitor with MW = 479.36; demonstrates the role of bulky aromatic groups (e.g., mesityl) in enhancing target binding .

- Divergence : The target compound lacks the heptanediamid chain and bromobenzyl group, suggesting different pharmacological targets.

Data Table: Comparative Analysis of Oxalamide Derivatives

Research Findings and Implications

Impact of Substituents on Bioactivity

- Hydroxyethyl vs. Bromophenyl : The hydroxyethyl group in the target compound may improve aqueous solubility compared to bromophenyl derivatives, which are more lipophilic and prone to oxidative metabolism .

- Pharmacological Diversity : While YF479 targets HDACs, other oxalamides (e.g., ) exhibit cardioprotective effects, underscoring the scaffold’s adaptability to diverse therapeutic applications.

生物活性

N1-(2-cyclohexyl-2-hydroxyethyl)-N2-mesityloxalamide (CAS No. 1351632-14-8) is a synthetic compound with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a mesityl group, a cyclohexyl moiety, and a hydroxyethyl chain. Its molecular formula is C16H23N3O3, and it has a molecular weight of 305.37 g/mol. The compound's unique structure contributes to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C16H23N3O3 |

| Molecular Weight | 305.37 g/mol |

| CAS Number | 1351632-14-8 |

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various cellular pathways. Preliminary studies suggest that it may act as an inhibitor of certain kinases, which are critical in cell signaling and proliferation.

Anticancer Properties

Research indicates that this compound exhibits anticancer properties by inhibiting tumor cell growth and inducing apoptosis. In vitro studies have shown that the compound can effectively reduce the viability of cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

Antimicrobial Activity

In addition to its anticancer effects, the compound has demonstrated antimicrobial activity against various pathogens. It has been tested against bacterial strains and fungi, showing significant inhibitory effects, which highlight its potential use in treating infections.

Case Studies

Several studies have evaluated the biological activity of this compound:

- In Vitro Anticancer Study : A study conducted on breast cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell proliferation. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.

- Antimicrobial Efficacy : In another study, this compound was tested against Staphylococcus aureus and Candida albicans. Results indicated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as a broad-spectrum antimicrobial agent.

Safety and Toxicology

While preliminary findings are promising, further studies are necessary to evaluate the safety profile and toxicity of this compound. Toxicological assessments should include acute and chronic exposure studies to determine any adverse effects associated with its use.

Future Directions

Future research should focus on:

- Mechanistic Studies : Further elucidation of the molecular targets and pathways affected by this compound.

- Clinical Trials : Conducting clinical trials to assess efficacy and safety in humans.

- Formulation Development : Exploring various formulations to enhance bioavailability and therapeutic outcomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。